1-Ethenyl-2-(methoxymethyl)benzene
Description
Contextualization of 1-Ethenyl-2-(methoxymethyl)benzene within Aromatic Ether and Alkene Chemistry
This compound, also known as 2-(methoxymethyl)styrene, is an organic compound that integrates the structural features of both an aromatic ether and an alkene. smolecule.com The benzene (B151609) ring is substituted with an ethenyl (vinyl) group and a methoxymethyl group at adjacent positions. This unique arrangement of functional groups imparts specific physical and chemical properties, such as its solubility, boiling point, and reactivity, which are crucial for its handling and application in various synthetic endeavors. ontosight.ai
The presence of the vinyl group makes the compound susceptible to polymerization, a process that can lead to the formation of specialty polymers. smolecule.comcompoundchem.com The methoxymethyl group, on the other hand, can influence the electronic properties of the benzene ring and can also act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. smolecule.com
Significance of Multifunctional Benzene Derivatives in Contemporary Organic Chemistry
Benzene and its derivatives are fundamental to organic chemistry, serving as precursors for a vast array of materials, from plastics and resins to dyes and pharmaceuticals. rroij.comvaia.com The ability to substitute one or more hydrogen atoms on the benzene ring with different functional groups allows for the creation of a wide range of compounds with diverse properties. compoundchem.comrroij.com
Multifunctional benzene derivatives, such as this compound, are particularly significant because the different functional groups can be addressed selectively in chemical reactions. This orthogonality allows for the stepwise construction of complex molecular architectures, a cornerstone of modern synthetic chemistry. researchgate.net These compounds are invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. smolecule.comontosight.ai The strategic placement of substituents on the benzene ring can also influence the stereochemistry of reactions, a critical aspect in the synthesis of chiral molecules.
Historical Development and Evolution of Synthetic Approaches to Analogous Compounds
The synthesis of aromatic compounds has a rich history, with many foundational reactions still in use today. The development of methods to create substituted benzenes has been a major focus of organic chemistry research. Early methods often relied on harsh reaction conditions and offered limited control over regioselectivity.
Over the past century, the toolbox of organic chemists has expanded dramatically. The advent of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, revolutionized the synthesis of substituted aromatic compounds. acs.org These methods offer high efficiency, selectivity, and functional group tolerance.
The synthesis of aromatic ethers, for instance, has evolved from classical methods like the Williamson ether synthesis to more modern approaches. ias.ac.in Similarly, the introduction of vinyl groups onto aromatic rings has been refined through reactions like the Heck reaction. researchgate.net The development of these sophisticated synthetic methodologies has enabled the efficient and selective synthesis of complex multifunctional aromatic compounds like this compound and its analogs.
Detailed Research Findings
The chemical properties of this compound have been a subject of interest in synthetic chemistry. Below are some of the key data points associated with this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O smolecule.com |
| Molecular Weight | 148.20 g/mol lookchem.com |
| Boiling Point | 75-80 °C (at 1 Torr) lookchem.com |
| Density | 0.958 ± 0.06 g/cm³ (Predicted) lookchem.com |
| LogP | 2.476 lookchem.com |
This table is interactive. Click on the headers to sort the data.
Several synthetic routes have been explored for the preparation of this compound. One common method involves the Wittig reaction, where 2-[(methoxymethyl)methyl]benzaldehyde is reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium. lookchem.com Another approach involves the elimination reaction of 2-(methoxymethyl)phenethyl methyl selenide (B1212193) using hydrogen peroxide. lookchem.com
The reactivity of this compound is characterized by the distinct functionalities present in the molecule. The ethenyl group readily undergoes radical polymerization, making it a useful monomer for producing specialty polymers. smolecule.com It can also participate in various addition reactions. The methoxymethyl group, while relatively stable, can act as a leaving group in nucleophilic substitution reactions under specific conditions. smolecule.com Furthermore, the compound can be oxidized to form 4-methoxybenzaldehyde, a valuable intermediate in organic synthesis. smolecule.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
31955-43-8 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-ethenyl-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8-11-2/h3-7H,1,8H2,2H3 |
InChI Key |
VTRZMLZNHGCYLK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC=CC=C1C=C |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Ethenyl 2 Methoxymethyl Benzene
Reactions Involving the Ethenyl Group
The ethenyl group, being an electron-rich π-system conjugated with the benzene (B151609) ring, is the primary site for a variety of addition and polymerization reactions.
The vinyl moiety of 1-Ethenyl-2-(methoxymethyl)benzene allows it to undergo polymerization through mechanisms analogous to those of styrene (B11656). The most common of these is free-radical polymerization. The process is typically initiated by the thermal decomposition of an initiator, such as benzoyl peroxide, to generate free radicals. These radicals then add to the double bond of the styrene monomer, creating a new radical species that propagates by adding to subsequent monomer units in a chain-growth fashion. youtube.com
Atom Transfer Radical Polymerization (ATRP) offers a more controlled method for polymerizing styrene derivatives. This technique utilizes a transition-metal catalyst, often a copper or iron complex, to establish a reversible equilibrium between active propagating radicals and dormant halide-capped species. This controlled/living polymerization method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (polydispersity index, PDI ≈ 1.5). cmu.edu For instance, systems like FeCl2/iminodiacetic acid have been successfully employed for the controlled polymerization of styrene. cmu.edu
Furthermore, this compound can participate in copolymerization reactions with other monomers, such as methyl methacrylate (B99206) (MMA) or ethyl methacrylate (EMA). mdpi.comelsevierpure.com The resulting copolymers incorporate the distinct properties of each monomer unit. The synthesis of such copolymers can also be achieved through controlled polymerization techniques like ATRP, allowing for the creation of block copolymers with specific architectures, such as polystyrene-b-poly(methyl methacrylate). cmu.edumdpi.com
Table 1: Polymerization Methods for Styrene Derivatives
| Polymerization Method | Initiator/Catalyst System | Key Features | Reference |
|---|---|---|---|
| Free-Radical Polymerization | Benzoyl Peroxide (Heat Initiated) | Rapid chain growth; produces polydisperse polymers. | youtube.com |
| Atom Transfer Radical Polymerization (ATRP) | FeCl2/Iminodiacetic Acid | Controlled polymerization, narrow molecular weight distribution (PDI ~1.5). | cmu.edu |
| Sequential Anionic Polymerization (SAP) | sec-Butyllithium | Suitable for block copolymers with defined structures; yields polymers with narrow PDI (1.15-1.2). | mdpi.com |
The ethenyl group of this compound can act as a dienophile or a 2π component in various cycloaddition reactions, leading to the formation of cyclic structures.
The Diels-Alder reaction , a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. libretexts.orgmdpi.com While styrenes are generally considered moderately reactive dienophiles, their reactions with electron-rich dienes can be facilitated under thermal conditions. For instance, the reaction of styrene derivatives with cyclic dienes like 1,3-cyclopentadiene can produce bicyclic adducts. beilstein-journals.orgnih.gov The stereochemistry of the resulting product is well-defined due to the concerted nature of the reaction. libretexts.org
[2+2] Cycloaddition reactions involving two alkene units to form a four-membered cyclobutane (B1203170) ring are also possible. libretexts.org These reactions are typically promoted photochemically. More recently, visible-light photocatalysis has emerged as a method to achieve crossed [2+2] cycloadditions of styrenes, allowing for the synthesis of unsymmetrically substituted cyclobutanes under mild conditions. rsc.orgresearchgate.netacs.org These methods often employ a photocatalyst, such as a ruthenium complex, to facilitate the reaction. rsc.org
The reactivity of vinyl epoxides, which share the vinyl-aromatic structural motif, in Diels-Alder reactions with arynes has also been demonstrated. This reaction proceeds via a cascade involving the [4+2] cycloaddition, followed by ring-opening and an ene reaction to form complex phenanthrene (B1679779) structures. nih.gov
The double bond of the ethenyl group can be readily reduced through hydrogenation or functionalized via hydrometalation.
Hydrogenation of the vinyl group to an ethyl group is typically achieved by catalytic hydrogenation. This reaction involves the use of hydrogen gas (H₂) and a metal catalyst. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for the selective hydrogenation of the styrene double bond without affecting the aromatic ring. researchgate.netscielo.brrsc.org The reaction is generally carried out under mild to moderate temperatures (60-100°C) and pressures (16-56 bar). scielo.br Other catalysts, including platinum and nickel-based systems, are also effective. researchgate.nettcichemicals.comresearchgate.net The kinetics of styrene hydrogenation are often described by Langmuir-Hinshelwood models, where the reaction rate depends on the adsorption of both hydrogen and the styrene derivative onto the catalyst surface. scielo.brrsc.org
Hydrometalation involves the addition of a metal-hydrogen bond across the double bond. numberanalytics.com This process generates a new organometallic species that can be trapped by various electrophiles. For example, iron-catalyzed hydromagnesiation of styrene derivatives using a Grignard reagent has been reported. researchgate.net Similarly, palladium-catalyzed hydroalkylation of styrenes with organozinc reagents can form new carbon-carbon bonds. nih.gov These reactions typically proceed with high Markovnikov regioselectivity, with the metal adding to the terminal carbon of the vinyl group. The mechanism is believed to involve the formation of a palladium-hydride intermediate which is then trapped by the styrene. nih.govnih.gov
The electron-rich double bond of the ethenyl group is susceptible to oxidation, leading to the formation of epoxides or diols, which are valuable synthetic intermediates.
Epoxidation , the conversion of the alkene to an oxirane, can be achieved using various oxidizing agents. Biocatalytic methods, employing enzymes such as cytochrome P-450 monooxygenase, offer a route to stereoselective epoxidation of vinylaromatic compounds. google.com Vinyl epoxides are versatile intermediates due to the presence of both an epoxide and a double bond, allowing for subsequent reactions like ring-opening with various nucleophiles. acs.orgrsc.orgresearchgate.net
Dihydroxylation introduces two hydroxyl groups across the double bond to form a vicinal diol. Classic methods often employ osmium tetroxide (OsO₄) for syn-dihydroxylation. nih.govacs.org More recently, metal-free methods have been developed. For example, visible-light-promoted dihydroxylation of styrenes using water as the hydroxyl source and dioxygen as the oxidant has been reported, offering a greener alternative. nih.govrsc.org Another approach uses malonoyl peroxides to achieve syn-dihydroxylation of alkenes under mild conditions. rsc.org Electrochemical strategies have also been developed for the dihydroxylation of alkenes. organic-chemistry.org
Reactions Involving the Methoxymethyl Group
The methoxymethyl (MOM) group in this compound functions as a protecting group for the phenolic hydroxyl that would otherwise be present. Its cleavage is a key transformation to unmask the phenol (B47542) functionality.
The cleavage of methoxymethyl ethers is typically accomplished under acidic conditions. tandfonline.comwikipedia.org A wide array of reagents and methods have been developed to achieve this transformation, offering varying degrees of selectivity and mildness. These methods are generally applicable to aryl MOM ethers such as the one in the title compound.
Lewis acids are commonly employed for MOM deprotection. Reagents such as zinc bromide (ZnBr₂) in the presence of a thiol like n-propanethiol (n-PrSH) can rapidly and selectively cleave MOM ethers. researchgate.net Other Lewis acids like trialkylsilyl triflates (e.g., TMSOTf) in combination with 2,2′-bipyridyl can also effect deprotection, with the reaction pathway differing for aromatic versus aliphatic MOM ethers. acs.org
Solid-phase, solvent-free methods have also been developed as environmentally friendly alternatives. For example, simple trituration of a MOM ether with p-toluenesulfonic acid (pTSA) at room temperature can lead to efficient deprotection in high yields. eurekaselect.com Another method uses a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an aprotic solvent under mild heating to selectively cleave phenolic MOM ethers. tandfonline.com
Table 2: Selected Reagents for the Deprotection of Methoxymethyl (MOM) Ethers
| Reagent System | Conditions | Key Features | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Eco-friendly, rapid, high yielding (85-98%). | eurekaselect.com |
| CBr4 / PPh3 | ClCH2CH2Cl, 40°C | Selective for phenolic MOM ethers, high yields (90-99%). | tandfonline.com |
| ZnBr2 / n-PrSH | CH2Cl2, 0°C to rt | Rapid (<10 min), high yield and selectivity. | researchgate.net |
| Triethylsilyl triflate (TESOTf) / 2,2′-Bipyridyl | CH3CN, 0°C to rt | Direct conversion to TES ether for aromatic MOM ethers. | acs.org |
Oxidation Reactions of the Methoxymethyl Group to Carbonyls or Carboxylic Acids
The benzylic ether linkage in the methoxymethyl group is susceptible to oxidation, providing a synthetic route to valuable carbonyl compounds and carboxylic acids. A common and effective method for this transformation involves the use of N-bromosuccinimide (NBS). The reaction outcome can be selectively controlled to yield either the corresponding aldehyde or the methyl ester by carefully managing the stoichiometry of NBS and the reaction conditions. organic-chemistry.orgnih.govresearchgate.net
Oxidation to the aldehyde, 2-vinylbenzaldehyde, can be achieved by employing one equivalent of NBS. organic-chemistry.org The reaction likely proceeds through a radical mechanism initiated by light or a radical initiator, leading to the formation of a benzylic bromide intermediate. Subsequent elimination of methyl bromide from this intermediate furnishes the aldehyde. organic-chemistry.org
Alternatively, the use of two equivalents of NBS can lead to the formation of the corresponding methyl ester, methyl 2-vinylbenzoate. organic-chemistry.orglibretexts.org In this case, a dibrominated intermediate is formed at the benzylic position, which upon hydrolysis yields the ester. organic-chemistry.orgresearchgate.net It is crucial to consider that the vinyl group also contains a benzylic-like position, which could potentially compete in radical bromination reactions with NBS. libretexts.orgmasterorganicchemistry.com However, by controlling the reaction conditions, selective oxidation of the methoxymethyl group can be favored.
Table 1: Oxidation Reactions of the Methoxymethyl Group
| Product | Reagents and Conditions |
| 2-Vinylbenzaldehyde | 1.0 eq. NBS, CCl₄, light |
| Methyl 2-vinylbenzoate | 2.0 eq. NBS, CCl₄, light, then H₂O workup |
Nucleophilic Substitution at the Methoxymethyl Carbon
The methoxymethyl group can undergo nucleophilic substitution reactions, typically involving the cleavage of the benzylic C-O bond. This cleavage can be effected under various conditions, with the reaction mechanism (SN1 or SN2) being dependent on the nature of the nucleophile and the reaction conditions.
Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether linkage. organic-chemistry.orgyoutube.com The reaction is initiated by protonation of the ether oxygen, forming a good leaving group (methanol). The resulting benzylic carbocation is stabilized by the adjacent benzene ring and can be readily attacked by the halide nucleophile. This pathway is characteristic of an SN1 mechanism. Given the presence of the vinyl group, care must be taken to avoid potential acid-catalyzed polymerization or addition reactions at the double bond. libretexts.org
Alternatively, Lewis acids can also facilitate the cleavage of benzyl (B1604629) ethers. For instance, boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is a mild and selective reagent for cleaving benzyl ethers in the presence of other functional groups, including alkenes. organic-chemistry.org This reagent system offers a valuable method for deprotection under conditions that are compatible with the vinyl group. organic-chemistry.org Other reagent systems, such as aluminum chloride-sodium iodide in acetonitrile (B52724), have also been shown to selectively cleave aliphatic methyl ethers in the presence of other functional groups. youtube.com These methods could potentially be applied to this compound for the selective formation of 2-vinylbenzyl alcohol.
Table 2: Nucleophilic Substitution at the Methoxymethyl Carbon
| Product | Reagents and Conditions | Probable Mechanism |
| 2-Vinylbenzyl Halide | HI or HBr, heat | SN1 |
| 2-Vinylbenzyl Alcohol | BCl₃·SMe₂, CH₂Cl₂ | Lewis acid-assisted cleavage |
| 2-Vinylbenzyl Alcohol | AlCl₃/NaI, CH₃CN | Hard acid/soft nucleophile system |
Aromatic Ring Functionalization
The benzene ring of this compound is activated towards electrophilic attack due to the presence of the electron-donating methoxymethyl and vinyl groups. Both substituents direct incoming electrophiles to the ortho and para positions.
Electrophilic Aromatic Substitution with Controlled Regioselectivity
Electrophilic aromatic substitution (EAS) on this compound presents a challenge in controlling regioselectivity due to the presence of two ortho, para-directing groups. libretexts.orgyoutube.com The methoxymethyl group (-CH₂OCH₃) is an activating, ortho, para-director due to the electron-donating resonance effect of the oxygen lone pair. The vinyl group (-CH=CH₂) is also considered an activating, ortho, para-director, capable of stabilizing the intermediate arenium ion through resonance. studysmarter.co.uk
The ultimate position of electrophilic attack will be determined by a combination of the relative activating strengths of the two groups and steric hindrance. The methoxymethyl group is generally considered a stronger activating group than the vinyl group. Therefore, substitution is likely to be directed to the positions ortho and para to the methoxymethyl group. However, the position between the two substituents is sterically hindered. Consequently, electrophilic attack is most likely to occur at the position para to the methoxymethyl group (position 5) and to a lesser extent at the position ortho to the methoxymethyl group that is not adjacent to the vinyl group (position 3). studysmarter.co.uknumberanalytics.com
Typical electrophilic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. wikipedia.orglibretexts.org For Friedel-Crafts alkylation and acylation, the Lewis acid catalyst (e.g., AlCl₃) can also coordinate with the oxygen of the methoxymethyl group, potentially influencing the regiochemical outcome. wikipedia.orglibretexts.orgethz.ch It is also important to note that under strongly acidic conditions, the vinyl group can undergo addition reactions, competing with aromatic substitution. libretexts.orgyoutube.comquora.comyoutube.com
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) | Minor Product(s) |
| Nitration | NO₂⁺ | 5-Nitro-1-ethenyl-2-(methoxymethyl)benzene | 3-Nitro-1-ethenyl-2-(methoxymethyl)benzene |
| Bromination | Br⁺ | 5-Bromo-1-ethenyl-2-(methoxymethyl)benzene | 3-Bromo-1-ethenyl-2-(methoxymethyl)benzene |
| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-1-ethenyl-2-(methoxymethyl)benzene | 3-Acyl-1-ethenyl-2-(methoxymethyl)benzene |
Directed Aromatic Functionalization Approaches
To overcome the regioselectivity challenges associated with classical electrophilic aromatic substitution, directed functionalization strategies can be employed. Directed ortho metalation (DoM) is a powerful technique for achieving site-selective functionalization of aromatic rings. organic-chemistry.orgyoutube.comwikipedia.orgbaranlab.org
In the case of this compound, the methoxymethyl group can act as a directed metalation group (DMG). organic-chemistry.orgyoutube.comharvard.edu The oxygen atom of the ether can coordinate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent ortho position (position 3). harvard.eduuwindsor.ca The resulting aryllithium species can then be trapped with a variety of electrophiles (E⁺), leading to the formation of a single regioisomer. This method provides a highly controlled route to 3-substituted derivatives of this compound.
The choice of the organolithium base and reaction conditions is critical to favor ortho-lithiation over potential side reactions, such as addition to the vinyl group or cleavage of the ether linkage. The use of a strong, non-nucleophilic base at low temperatures is generally preferred.
Table 4: Directed Aromatic Functionalization via Ortho-Lithiation
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Lithiation | n-BuLi or s-BuLi, THF, low temp. | 3-Lithio-1-ethenyl-2-(methoxymethyl)benzene |
| 2. Electrophilic Quench | Electrophile (e.g., CO₂, RCHO, R₂CO, Me₃SiCl) | 3-Substituted-1-ethenyl-2-(methoxymethyl)benzene |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-Ethenyl-2-(methoxymethyl)benzene by providing information on the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The key signals for this compound would include distinct resonances for the aromatic protons, the vinyl protons of the ethenyl group, the methylene (B1212753) protons of the methoxymethyl group, and the methyl protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their types (e.g., aromatic, vinylic, aliphatic). For instance, a related compound, 1-methoxy-4-(p-tolylethynyl)benzene, shows characteristic signals for aromatic carbons, alkyne carbons, and methoxy (B1213986) carbons, which helps in its structural confirmation. rsc.org
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structural assignments. These methods help establish connectivity between protons and carbons, confirming the arrangement of the substituents on the benzene (B151609) ring.
Table 4.1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.6 | 125 - 138 |
| Vinylic CH | 6.5 - 7.0 (dd) | 135 - 140 |
| Vinylic CH₂ | 5.2 - 5.8 (d) | 115 - 120 |
| Methylene O-CH₂ | ~4.5 (s) | 70 - 75 |
| Methyl O-CH₃ | ~3.4 (s) | 55 - 60 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic ring and vinyl group (around 3000-3100 cm⁻¹), aliphatic C-H stretching from the methoxymethyl group (around 2850-2950 cm⁻¹), C=C stretching from the aromatic ring and vinyl group (around 1600-1650 cm⁻¹ and 1500-1580 cm⁻¹), and a strong C-O-C stretching from the ether linkage (around 1050-1150 cm⁻¹). rsc.orgdocbrown.info The out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C=C bonds of the vinyl group and the aromatic ring would be expected to show strong Raman signals.
Table 4.2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic/Vinylic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2950 |
| C=C (Vinyl) | Stretch | ~1630 |
| C=C (Aromatic) | Stretch | 1500 - 1600 |
| C-O-C (Ether) | Stretch | 1050 - 1150 |
| Aromatic C-H (ortho-subst.) | Out-of-plane bend | ~750 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for both identification and purity assessment.
The molecular weight of this compound is 148.20 g/mol . lookchem.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 148. Fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxymethyl group (-CH₂OCH₃, m/z 45). The base peak in the mass spectrum of a related compound, benzyl (B1604629) methyl ether, is often associated with the tropylium (B1234903) ion (m/z 91), formed after rearrangement. nist.govnist.gov
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, specifically the chromophores. The conjugated system of the benzene ring and the ethenyl group in this compound is expected to absorb UV radiation. The presence of the methoxymethyl group, an auxochrome, can cause a slight shift in the absorption maxima compared to unsubstituted styrene (B11656). Studies on similar substituted benzene derivatives show that the substitution pattern and the nature of the substituents influence the UV-Vis absorption spectra. nih.govnist.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of organic compounds. A reverse-phase (RP) HPLC method has been described for the analysis of a related compound, Benzene, 1-ethenyl-2-methoxy-. sielc.comsielc.com This method uses a mobile phase of acetonitrile (B52724) and water, demonstrating its applicability for separating such compounds. sielc.comsielc.com HPLC can be used to quantify the purity of this compound and to detect any non-volatile impurities. The use of a UV detector in HPLC is common for aromatic compounds. researchgate.net
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. nist.gov It provides high-resolution separation and can be used to determine the purity of a sample with high accuracy. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information about the sample composition. nist.gov
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Molecular Geometry and Electronic Structure (e.g., DFT Calculations)
There are no published studies that have employed quantum chemical methods like Density Functional Theory (DFT) to determine the optimized molecular geometry and electronic structure of 1-Ethenyl-2-(methoxymethyl)benzene. Such studies would be essential to provide fundamental data, including:
Bond lengths: The distances between the constituent atoms.
Bond angles: The angles formed between adjacent chemical bonds.
Dihedral angles: The rotational orientation between different parts of the molecule, particularly the planarity of the vinyl group relative to the benzene (B151609) ring and the conformation of the methoxymethyl group.
Electronic properties: Parameters such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity.
Without these foundational calculations, a detailed understanding of the molecule's intrinsic properties remains elusive.
Conformational Analysis and Energy Landscapes
The presence of the flexible methoxymethyl group and the rotatable ethenyl group suggests that this compound can exist in multiple conformations. A thorough conformational analysis, typically performed using computational methods, would be necessary to identify the most stable conformers and the energy barriers between them. This analysis is critical as the conformation can significantly influence the molecule's physical, spectroscopic, and reactive properties. Currently, no such conformational analysis or energy landscape has been reported in the scientific literature for this compound.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including transition states and reaction pathways. For this compound, potential reactions could involve the vinyl group (e.g., electrophilic addition, polymerization) or the aromatic ring (e.g., electrophilic aromatic substitution). However, no computational studies have been published that model the reaction mechanisms of this specific molecule. Such research would provide valuable insights into its chemical behavior and potential applications in synthesis.
Prediction of Spectroscopic Properties from First Principles
First-principles calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. In the absence of any computational studies on this compound, its theoretical spectroscopic profile has not been established.
Structure-Reactivity Relationships: A Theoretical Perspective
The interplay between the electron-donating or -withdrawing nature of the methoxymethyl group and the reactivity of the ethenyl group and the benzene ring is a key aspect of the structure-reactivity relationship for this molecule. Theoretical studies could quantify this relationship by calculating various reactivity descriptors. nih.gov However, no such theoretical investigation has been undertaken for this compound, leaving its detailed structure-reactivity profile uncharacterized from a computational standpoint.
Advanced Research Applications and Methodological Contributions
Role as a Versatile Building Block in Complex Molecule Synthesis
The unique combination of reactive sites within 1-ethenyl-2-(methoxymethyl)benzene suggests its potential as a versatile building block in the synthesis of complex organic molecules.
Precursor in Annulation and Cascade Reactions
Annulation and cascade reactions are powerful strategies in organic synthesis for the rapid construction of complex cyclic molecular architectures from simpler precursors. These reactions often rely on starting materials with multiple reactive functional groups that can undergo sequential transformations in a single pot. For instance, the Diels-Alder reaction, a type of [4+2] cycloaddition, is a classic annulation that forms a six-membered ring. The reactivity of the diene and dienophile components is crucial, with electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerating the reaction. libretexts.orgchemistrysteps.com Strained molecules can also participate in cycloadditions, such as the [2+2] cycloaddition, which can be facilitated by photochemistry to form four-membered rings. libretexts.orgrsc.org
While the vinyl group of this compound could theoretically act as a dienophile or participate in other cycloadditions, a comprehensive review of scientific literature did not yield specific examples of its application as a precursor in annulation or cascade reactions.
Application in the Synthesis of Macrocyclic Compounds (e.g., Crown Ethers)
Macrocycles, large cyclic molecules, are significant in supramolecular chemistry, with crown ethers being a prominent example known for their ability to selectively bind cations. nih.gov The synthesis of these structures typically involves the cyclization of long-chain precursors containing reactive end groups. nih.govwikipedia.orgresearchgate.net Chemoenzymatic strategies have also been developed, utilizing thioesterase domains to catalyze the macrocyclization of linear precursors. nih.gov
The bifunctional nature of this compound presents theoretical possibilities for its incorporation into macrocyclic frameworks. However, extensive searches of chemical databases and literature have not uncovered specific instances of its use in the synthesis of macrocyclic compounds or crown ethers. Synthetic strategies for related structures, such as bis-benzo-15-crown-5 ether, have utilized precursors like 1,2-bis(bromomethyl)benzene. scirp.org
Development of Functional Materials and Polymers
The most significant documented application of this compound and related styrene (B11656) derivatives is in polymer science. The vinyl group provides a ready handle for polymerization, leading to the creation of advanced materials.
Integration into Polymer Backbones for Specific Properties
When integrated into a polymer backbone, this compound can impart specific properties to the resulting material. As a derivative of styrene, its polymerization leads to a polystyrene-type chain. The presence of the methoxymethyl group (-CH₂OCH₃) ortho to the vinyl group introduces several key features:
Polarity: The ether linkage in the methoxymethyl group adds polarity to the otherwise nonpolar polystyrene backbone. This can alter the polymer's solubility, allowing it to interact with a wider range of solvents, and can improve its adhesive properties.
Functional Handle: The methoxymethyl group can serve as a site for post-polymerization modification. This allows for the grafting of other molecules onto the polymer chain, creating functional polymers for specific applications, such as responsive materials or supports for catalysts. scirp.org
Modified Thermal and Mechanical Properties: The introduction of this substituent can influence the glass transition temperature (Tg) and mechanical properties of the polymer compared to standard polystyrene.
The synthesis of block copolymers is a powerful strategy for combining distinct polymer properties into a single material. youtube.comyoutube.comrsc.org For example, a block copolymer containing segments derived from this compound along with another monomer could lead to materials that self-assemble into nanostructures, useful in fields from thermoplastic elastomers to nanotechnology. nih.govnih.gov
Table 1: Polymerization Methods for Styrene Derivatives
| Polymerization Method | Description | Key Advantages |
|---|---|---|
| Anionic Polymerization | A living polymerization technique initiated by a strong nucleophile, suitable for monomers with electron-accepting groups. nih.govwikipedia.org | Produces polymers with narrow molecular weight distribution and defined structures. nih.gov |
| ATRP | Atom Transfer Radical Polymerization is a controlled ("living") radical process that allows for the synthesis of well-defined polymers from a wide range of monomers. nih.govcmu.edu | Versatile, tolerant of various functional groups and reaction conditions. nih.gov |
| RAFT Polymerization | Reversible Addition-Fragmentation chain-Transfer polymerization is a controlled radical technique that enables the synthesis of polymers with complex architectures. dergipark.org.trmdpi.com | Excellent control over molecular weight, low polydispersity, and applicability to many monomers. |
| Living Cationic Polymerization | A controlled polymerization for electron-rich monomers, which can be mediated by external stimuli like light. chemrxiv.orgnih.gov | Enables precise control over polymer chain length and structure. chemrxiv.orgnih.gov |
Monomer in Novel Polymerization Methodologies
The development of controlled/living polymerization techniques has revolutionized polymer synthesis, enabling the creation of materials with precisely defined molecular weights, low polydispersity, and complex architectures that are not achievable through conventional free-radical polymerization. wikipedia.orgcmu.edu Styrene and its derivatives are model monomers for many of these advanced methodologies.
This compound, as a substituted styrene, is a suitable monomer for several novel polymerization techniques:
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for controlling the polymerization of styrenes and methacrylates using a transition metal catalyst (e.g., copper or iron complexes). cmu.edusigmaaldrich.com This method could be used to synthesize homopolymers of 2-(methoxymethyl)styrene or to create block copolymers with well-defined segments. nih.govdergipark.org.trcmu.edu
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: This technique offers another powerful route to control the polymerization of styrenes. RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow distributions, and is particularly useful for creating complex architectures like block and star polymers. dergipark.org.trmdpi.com
Living Cationic Polymerization: Electron-rich vinyl monomers, such as methoxy-substituted styrenes, can undergo living cationic polymerization. chemrxiv.orgnih.gov Recent advances have demonstrated that these polymerizations can be controlled by external stimuli like visible light, offering spatio-temporal control over the reaction. chemrxiv.orgnih.gov This allows for "on-off" switching of the polymerization process, a feature highly desirable for advanced materials synthesis.
These methodologies provide the tools to precisely incorporate this compound into polymer chains, leading to functional materials with tailored properties for a variety of advanced applications.
Intermediacy in the Synthesis of Chemical Libraries and Diverse Molecular Scaffolds
The creation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery and materials science. slideshare.netyoutube.comyoutube.comgoogle.com Diversity-oriented synthesis (DOS) aims to generate this molecular diversity efficiently, often starting from common building blocks or scaffolds that can be elaborated through various reaction pathways. nih.govnih.gov
A versatile building block for such a synthesis would possess multiple functional groups that can be selectively and orthogonally modified. With its polymerizable vinyl group and a methoxymethyl group that could potentially be cleaved or modified, this compound has the theoretical attributes of a useful intermediate for generating molecular scaffolds. However, a detailed search of the scientific literature did not reveal specific examples of its use in the context of combinatorial chemistry or diversity-oriented synthesis to create chemical libraries.
Lack of Specific Research Data on this compound in Advanced Organic Synthesis
Despite a comprehensive search of available scientific literature, specific research detailing the advanced applications of this compound in organic synthesis, particularly concerning the exploration of catalytic systems and the development of novel reagents, is not publicly available. Therefore, the requested article focusing on these specific aspects of its chemistry cannot be generated at this time.
The inquiry sought to build a detailed article around the contributions of this compound to methodological advancements in organic synthesis. The intended structure focused on two key areas: the exploration of catalytic systems for its transformation and its use in the development of novel reagents for selective reactions.
The search results yielded general information on related topics, such as the synthesis and polymerization of para-vinylbenzyl ethers and various catalytic reactions of the broader class of styrenes. These included studies on oxy-aminomethylation, hydroaminoalkylation, and epoxidation. However, none of the retrieved documents provided specific data, detailed research findings, or methodologies directly related to this compound. The influence of the ortho-methoxymethyl substituent on the reactivity and catalytic behavior of the vinyl group, which would be central to the requested article, is not described in the available literature.
Consequently, without primary research data on this specific compound, it is not possible to construct an accurate and informative article that adheres to the user's detailed outline and stringent content requirements. The absence of such information in the public domain suggests that this particular compound may not have been a focus of extensive research in the specified areas of advanced organic synthesis.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
The pursuit of green chemistry principles is paramount in modern chemical synthesis. For a monomer like 1-Ethenyl-2-(methoxymethyl)benzene, developing sustainable production methods is a critical first step toward its broader application. Traditional multi-step syntheses for functionalized styrenes often suffer from low atom economy, generating significant waste and utilizing harsh reagents. monash.edu
Future research should focus on catalytic methods that maximize the incorporation of reactant atoms into the final product. nih.gov For instance, a hypothetical comparison between a classical Wittig reaction and a modern catalytic cross-coupling reaction highlights the potential for improvement. The Wittig reaction, while effective, generates a stoichiometric phosphine (B1218219) oxide byproduct, drastically lowering its atom economy. In contrast, a catalytic pathway, such as a Heck or Suzuki coupling, would theoretically offer a much higher atom economy and a more favorable environmental profile.
Table 1: Comparative Analysis of Hypothetical Synthetic Routes
| Metric | Traditional Route (e.g., Wittig) | Proposed Sustainable Route (e.g., Catalytic Cross-Coupling) |
|---|---|---|
| Key Transformation | Carbonyl olefination | C-C bond formation via catalyst |
| Primary Reagents | Phosphonium (B103445) ylide, Aldehyde | Aryl halide, Ethylene (B1197577) source |
| Byproducts | Triphenylphosphine (B44618) oxide | Salt (e.g., NaBr) |
| Theoretical Atom Economy | Often < 50% | Potentially > 80% |
| Environmental Impact | High (stoichiometric waste) | Low (catalytic, less waste) |
Further investigation into direct C-H activation or dehydration of corresponding ethylbenzene (B125841) precursors could offer even more streamlined and atom-economical pathways, minimizing intermediate steps and waste generation. monash.edu
Investigation of Bio-Inspired Transformations and Catalysis
Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, offers unparalleled selectivity under mild, environmentally benign conditions. rsc.org This avenue is particularly promising for the synthesis and modification of functional monomers. nih.gov Future research could explore enzymatic pathways for producing this compound or its precursors. For example, enzymes from the shikimate pathway are known to be involved in the biosynthesis of aromatic compounds, and their directed evolution could yield biocatalysts for novel substrates. mdpi.com
Moreover, enzymes like lipases, which are highly effective in non-aqueous media, could be investigated for their ability to catalyze reactions involving the methoxymethyl group, potentially enabling post-polymerization modification under gentle conditions. nih.gov The development of multifunctional biocatalysts, which can perform several reaction steps in a single pot, could dramatically simplify synthesis and align with green chemistry goals. acs.org
Table 2: Potential Biocatalytic Approaches
| Biocatalytic Strategy | Target Transformation | Potential Advantages |
|---|---|---|
| Engineered Decarboxylases | Conversion of a cinnamic acid precursor to the vinyl group | High specificity, mild conditions, renewable feedstock potential. |
| Baeyer-Villiger Monooxygenases | Oxidation of related ketones to form ester precursors | High enantio- and regioselectivity. nih.gov |
| Lipase-Catalyzed Modification | Post-polymerization functionalization | Avoids protection/deprotection steps, high selectivity. nih.gov |
| Whole-Cell Biotransformation | Multi-step synthesis from simple sugars | Consolidated bioprocess, reduced downstream processing. |
Exploration of Advanced Material Applications Beyond Current Scope
The true potential of this compound lies in the properties of its corresponding polymers and copolymers. The methoxymethyl side chain is not merely a passive component; it can dictate the material's properties and functionality. kobe-u.ac.jp This group can influence solubility, thermal stability, and surface properties. researchgate.netresearchgate.net
One of the most intriguing possibilities is using the methoxymethyl group as a latent functionality. After polymerization, this group can be chemically converted to a hydroxymethyl (-CH₂OH) or other functional group, allowing for the creation of functional surfaces, such as those for controlled drug delivery, specialized coatings, or as platforms for grafting other molecules. nih.gov This opens up applications in areas like:
Photoresists and Advanced Lithography: The ability to chemically alter the side chains could be used to change the polymer's solubility in response to light or heat.
Functional Coatings: Polymers could be designed for anti-fouling, superhydrophobic, or self-healing surfaces. reading.ac.uk
Biomedical Materials: Creating biocompatible surfaces that can be functionalized with biomolecules for use in diagnostics or regenerative medicine.
Integration with Machine Learning and AI for Synthetic Design and Property Prediction
The intersection of materials science and artificial intelligence offers a powerful paradigm for accelerating discovery. iastate.edu Machine learning (ML) models can be trained on existing polymer data to predict the properties of new, hypothetical polymers based solely on their monomer structure. aip.orgmdpi.com
For this compound, ML could be transformative in several ways:
Property Prediction: Before any synthesis is attempted, ML models, such as graph convolutional networks (GCNs), could predict key properties of poly[this compound], including its glass transition temperature (Tg), density, and mechanical modulus. acs.orgnih.gov
Synthetic Route Optimization: AI tools can analyze vast reaction databases to propose the most efficient and sustainable synthetic pathways, considering factors like atom economy, cost, and reaction conditions.
Inverse Design: Researchers could define a set of desired material properties, and an AI model could then suggest monomer structures, including derivatives of this compound, that are most likely to yield those properties. aip.org
Table 3: Application of Machine Learning in Monomer/Polymer Research
| ML Application | Input Data | Predicted Output | Potential Impact |
|---|---|---|---|
| Property Prediction | Monomer structure (e.g., SMILES string) | Polymer properties (Tg, Tm, density, etc.). nih.gov | Rapid screening of potential polymers without synthesis. |
| Retrosynthesis Planning | Target molecule structure | Optimal and sustainable reaction pathways. | Reduces development time and chemical waste. |
| Inverse Design | Desired material properties | Novel monomer structures. | Accelerates discovery of new high-performance materials. |
By integrating these computational approaches, the research and development cycle for new materials derived from this compound can be made significantly more efficient and targeted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
